PMDA-Based Polyimide Exhibits the Highest Softening Temperature Among Common Dianhydrides
Polyimide films prepared from pyromellitic dianhydride (PMDA, the anhydride of pyromellitic acid) and 4,4'-diaminodiphenyl ether (DADE) exhibit the highest softening temperature compared to films made from three other commercial dianhydrides: a-BPDA, s-BPDA, and BTDA. This directly quantifies the superior thermal mechanical stability conferred by the PMDA structure [1].
| Evidence Dimension | Softening temperature (thermomechanical analysis, penetration method) of polyimide films |
|---|---|
| Target Compound Data | Highest softening temperature |
| Comparator Or Baseline | a-BPDA, s-BPDA, BTDA (with s-BPDA and BTDA having nearly equal, lower values) |
| Quantified Difference | PMDA > a-BPDA > s-BPDA ≈ BTDA (rank order) |
| Conditions | Polyimide films prepared from DADE and the specified dianhydrides. Thermomechanical analysis (penetration method). |
Why This Matters
For applications requiring dimensional stability at extreme temperatures (e.g., aerospace, high-temperature electronics), the highest achievable softening temperature is a critical selection criterion, making PMDA-derived polyimides the preferred choice.
- [1] Nogami, K. (1985). Effects of tetrabasic acid structure in backbone on thermal and radiation resistances of polyimide. Denki Gakkai Zetsuen Zairyo Kenkyukai Shiryo, EIM-85(17), 19-25. (INIS Report). Retrieved from https://inis.iaea.org/records/8ttjj-km093 View Source
